2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene core, a fluorophenyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate then undergoes cyclization with 2-amino-4-hydroxybenzaldehyde in the presence of a base to form the chromene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their function. The fluorophenyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile
- 2-amino-4-(3-chlorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile
- 2-amino-4-(3-bromophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile
Uniqueness
The presence of the fluorophenyl group in 2-amino-4-(3-fluorophenyl)-7-hydroxy-6-{(E)-[(4-methylphenyl)imino]methyl}-4H-chromene-3-carbonitrile imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from its analogs with different halogen substitutions .
Properties
Molecular Formula |
C24H18FN3O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-amino-4-(3-fluorophenyl)-7-hydroxy-6-[(4-methylphenyl)iminomethyl]-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C24H18FN3O2/c1-14-5-7-18(8-6-14)28-13-16-10-19-22(11-21(16)29)30-24(27)20(12-26)23(19)15-3-2-4-17(25)9-15/h2-11,13,23,29H,27H2,1H3 |
InChI Key |
YEAAPAXSZFGSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC3=C(C=C2O)OC(=C(C3C4=CC(=CC=C4)F)C#N)N |
Origin of Product |
United States |
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